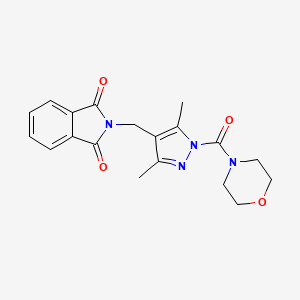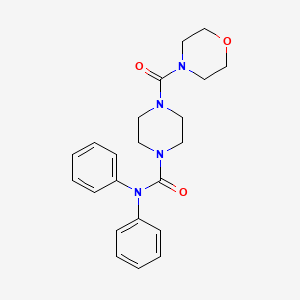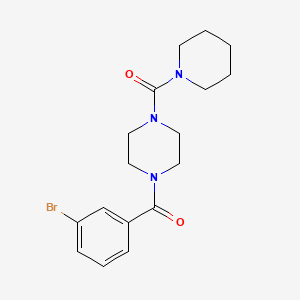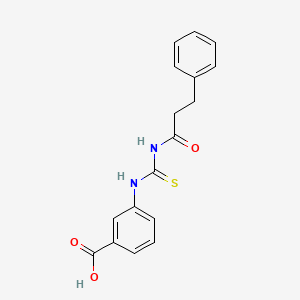
2-((3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a combination of pyrazole, morpholine, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Attachment of the morpholine group: This step may involve the reaction of the pyrazole intermediate with morpholine in the presence of a coupling agent.
Formation of the isoindoline dione: This can be synthesized through the cyclization of a suitable phthalic anhydride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the morpholine group.
Reduction: Reduction reactions could target the carbonyl groups present in the isoindoline dione moiety.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine group suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The morpholine group could play a role in binding to specific molecular targets, while the pyrazole and isoindoline dione moieties might contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione: Lacks the morpholine group.
2-((3,5-dimethyl-1-(piperidine-4-carbonyl)-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione: Contains a piperidine group instead of morpholine.
2-((3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)methyl)phthalimide: Contains a phthalimide group instead of isoindoline dione.
Uniqueness
The uniqueness of 2-((3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity. The presence of the morpholine group, in particular, might enhance its solubility and binding properties compared to similar compounds.
Properties
IUPAC Name |
2-[[3,5-dimethyl-1-(morpholine-4-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-16(11-22-17(24)14-5-3-4-6-15(14)18(22)25)13(2)23(20-12)19(26)21-7-9-27-10-8-21/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLIYEKYNVCHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N2CCOCC2)C)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3533246.png)
![N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B3533249.png)
![N-(4-bromophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B3533252.png)
![N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3533262.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B3533269.png)
![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 3-bromobenzoate](/img/structure/B3533280.png)
![(3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B3533284.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3533295.png)

![2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3533312.png)
![2-{[3,5-dimethyl-1-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3533322.png)

